1-异丁基-1H-吲哚-2,3-二酮

描述

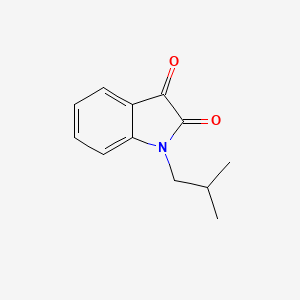

1-Isobutyl-1H-indole-2,3-dione is a derivative of 1H-indole-2,3-dione . It is a heterocyclic compound that can be used as a precursor for drug synthesis .

Synthesis Analysis

The synthesis of 1H-indole-2,3-dione derivatives, including 1-Isobutyl-1H-indole-2,3-dione, often involves the alkylation reaction on the nitrogen atom N, using a brominated alkylating agent in DMF under phase transfer catalysis conditions (PTC) . The reaction leads to the expected products with good yields .Molecular Structure Analysis

The molecular structure of 1-Isobutyl-1H-indole-2,3-dione is similar to that of 1H-indole-2,3-dione . Several 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations were optimized at the B3LYP/6-311G(d,p) level .Chemical Reactions Analysis

The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Physical And Chemical Properties Analysis

1H-indole-2,3-dione has a molecular weight of 147.1308 . It is slightly soluble in water and soluble in polar organic solvents such as methanol, acetone, DMSO, DMF, acetonitrile, or ethyl acetate .科学研究应用

化学合成与生物学应用

1-异丁基-1H-吲哚-2,3-二酮是异吲哚啉(1H-吲哚-2,3-二酮)的衍生物,作为一种多功能化学底物,用于合成各种杂环化合物。这种化学骨架在有机合成中至关重要,有助于创建吲哚、喹啉和各种药理活性化合物。它的意义超出了合成;异吲哚啉已在哺乳动物组织中被发现,暗示着在调节生化过程中发挥作用。这引发了对其生物学和药理学特性的讨论,突出了其在药物合成和有机化学中的作用(Garden & Pinto, 2001)。

抗菌应用

对 1-异丁基-1H-吲哚-2,3-二酮衍生物的抗菌特性的研究显示出有希望的结果。由氨基酸和 1H-吲哚-2,3-二酮衍生的席夫碱化合物表现出显著的抗菌活性。这些化合物与二丁基锡(IV)配合后,对革兰氏阳性菌和革兰氏阴性菌均表现出增强的反应性,表明在开发新型抗菌剂方面具有潜在应用(Singh & Singh, 2014)。

缓蚀

1-异丁基-1H-吲哚-2,3-二酮衍生物在缓蚀中的应用已被探索,特别是在保护金属免受腐蚀方面。这些化合物表现出显着的缓蚀效率,主要是由于它们在金属表面形成螯合物的 ability。这归因于其结构中存在电负性官能团和芳环,促进了抑制剂与金属表面之间的配位共价键的形成。这些特性强调了 1-异丁基-1H-吲哚-2,3-二酮衍生物在金属腐蚀是一个问题时工业应用中的潜力(Miao, 2014)。

化学传感

1-异丁基-1H-吲哚-2,3-二酮中存在的官能团使其成为一种有效的化学传感器,用于检测金属离子。它对 Fe3+ 离子表现出很高的传感能力和选择性,展示了开发新型光学化学传感器的潜力。与 Fe3+ 离子相互作用后,紫外-可见光谱区域的吸收峰增强,突出了该化合物在环境监测和各种环境中检测金属离子的实际应用(Fahmi et al., 2019)。

抗癌研究

异吲哚啉衍生物,包括 1-异丁基-1H-吲哚-2,3-二酮,因其抗癌特性而被广泛研究。这些化合物属于一组较大的杂环分子,已显示出对各种癌症类型的活性。吲哚核心结构的多功能性使其成为新型抗癌剂设计和开发的重点,研究表明在利用这些化合物进行治疗应用方面具有显着潜力(Sachdeva, Mathur, & Guleria, 2020)。

作用机制

Target of Action

1-Isobutyl-1H-indole-2,3-dione, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, causing changes that lead to their biological effects . For example, some indole derivatives have been shown to inhibit viral activity by interacting with specific viral proteins .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been shown to inhibit the replication of viruses, potentially by interfering with the viral life cycle . Other indole derivatives have anti-inflammatory and analgesic activities, which could be due to their effects on inflammatory pathways .

Result of Action

The result of 1-Isobutyl-1H-indole-2,3-dione’s action can vary depending on the specific target and biological context. For example, if the compound acts as an antiviral agent, the result could be a reduction in viral replication . If it has anti-inflammatory activity, the result could be a decrease in inflammation and pain .

安全和危害

未来方向

Isatin derivatives are under intense development in medicinal chemistry . They have valuable pharmacological activities and can be used to synthesize various heterocyclic compounds . Therefore, the future directions for 1-Isobutyl-1H-indole-2,3-dione could involve further exploration of its potential uses in medicinal chemistry and drug synthesis.

生化分析

Biochemical Properties

Indole derivatives, including 1-Isobutyl-1H-indole-2,3-dione, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities

Cellular Effects

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Isobutyl-1H-indole-2,3-dione may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 1-Isobutyl-1H-indole-2,3-dione may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms

属性

IUPAC Name |

1-(2-methylpropyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)12(13)15/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLZSOVOTGYGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78846-77-2 | |

| Record name | 1-(2-methylpropyl)-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2880407.png)

![N1-allyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2880409.png)

![2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one](/img/structure/B2880412.png)

![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2880414.png)

![N-(3-((3-methoxyphenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2880415.png)

![N,N-dimethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2880419.png)

![1-(3-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880422.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2880425.png)